molecular formula C16H12Cl2N2OS2 B3704793 N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide

N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B3704793
M. Wt: 383.3 g/mol
InChI Key: YPXYQUGLIDDASZ-UHFFFAOYSA-N
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Description

“N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, and a dichlorobenzyl group, which is a type of aromatic compound .


Synthesis Analysis

The synthesis of compounds related to “this compound” often involves multi-step organic reactions, including the use of chiral amino acids to introduce various substituents.


Molecular Structure Analysis

The structural analysis of related compounds often employs X-ray diffraction (XRD) and spectroscopic methods (NMR, IR) to elucidate the molecular geometry and confirm the identity of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multi-step organic reactions. For example, the synthesis of similar N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions at the carbon adjacent to the amide nitrogen, has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, a similar compound, 2,6-Dichlorobenzyl alcohol, has a molecular weight of 177.028 Da .

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have shown promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, 2-[(2,6-DICHLOROBENZYL)THIO]ETHYLAMINE, a similar compound, has specific hazards arising from the chemical .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, as well as a more detailed investigation of its physical and chemical properties .

Properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS2/c1-9(21)19-10-5-6-14-15(7-10)23-16(20-14)22-8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXYQUGLIDDASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide
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Reactant of Route 6
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N-{2-[(2,6-dichlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide

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